An In-depth Technical Guide to the Chemical Properties of 2,6,6-trimethylcyclohexene-1-methanol
An In-depth Technical Guide to the Chemical Properties of 2,6,6-trimethylcyclohexene-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-trimethylcyclohexene-1-methanol, also widely known by its trivial name β-cyclogeraniol, is a monoterpenoid alcohol. This organic compound is a significant component in the fragrance industry, valued for its pleasant, floral aroma.[1] Beyond its olfactory properties, its chemical structure, featuring a reactive hydroxyl group and a trisubstituted cyclohexene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic profile, tailored for a scientific audience.
Chemical and Physical Properties
2,6,6-trimethylcyclohexene-1-methanol is a compound whose physical state at room temperature has been reported with some variability, described as a colorless to pale yellow liquid or a white to off-white solid.[2][3] This discrepancy may be attributed to the presence of isomers or impurities. It is generally characterized by a pleasant floral scent. As a hydrophobic molecule, it exhibits low solubility in water but is soluble in organic solvents like ethanol and ether.[4]
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (2,6,6-trimethylcyclohex-1-en-1-yl)methanol | [5] |
| Synonyms | β-Cyclogeraniol, Cyclogeranyl alcohol | [1] |
| CAS Number | 472-20-8 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [2][3] |
| Odor | Pleasant, floral | [3] |
| Melting Point | 43.5 °C (Note: other sources report -15 °C or 35-40 °C) | [2][4] |
| Boiling Point | 237.64 °C (estimate) | [2] |
| Density | 0.945 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [4] |
Synthesis
A common laboratory synthesis of 2,6,6-trimethylcyclohexene-1-methanol involves a two-step process starting from the readily available β-ionone. The first step is the synthesis of the intermediate aldehyde, 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, followed by its reduction to the target alcohol.
Experimental Protocol:
Step 1: Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde from β-Ionone
This procedure is adapted from a known method for producing the aldehyde.
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Materials: β-ionone, sodium hypobromite solution, diphenyl phosphoryl azide (DPPA), dioxane, hydrochloric acid.
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Procedure:
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β-ionone is oxidized using a sodium hypobromite solution to yield 2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid.
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The resulting carboxylic acid is treated with one equivalent of diphenyl phosphoryl azide (DPPA) in dioxane to form the corresponding acyl azide.
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The acyl azide undergoes a Curtius rearrangement in a refluxing solution of 0.5 N hydrochloric acid in dioxane to produce 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde.
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The product is purified by distillation.
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Step 2: Reduction of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde to 2,6,6-trimethylcyclohexene-1-methanol
A standard reduction protocol for α,β-unsaturated aldehydes is employed.
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Materials: 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, sodium borohydride (NaBH₄), ethanol, diethyl ether, saturated ammonium chloride solution.
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Procedure:
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Dissolve 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.
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Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.
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After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2,6,6-trimethylcyclohexene-1-methanol.
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Chemical Reactivity
The chemical reactivity of 2,6,6-trimethylcyclohexene-1-methanol is primarily dictated by the hydroxyl group and the carbon-carbon double bond within the cyclohexene ring. It undergoes typical reactions of primary allylic alcohols.
Oxidation of the Hydroxyl Group
The primary alcohol functionality can be oxidized to the corresponding aldehyde, 2,6,6-trimethylcyclohexene-1-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Stronger oxidizing agents can lead to the formation of the carboxylic acid.
Reactions of the Double Bond
The double bond in the cyclohexene ring can undergo various addition reactions. For instance, epoxidation can be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. This epoxide is a key intermediate for the synthesis of abscisic acid analogs.[1]
Spectroscopic Data
The structure of 2,6,6-trimethylcyclohexene-1-methanol can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the different types of protons in the molecule.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| -CH₂OH | ~3.5-4.0 | Singlet or Doublet |
| -OH | Variable | Singlet (broad) |
| Cyclohexene ring protons | ~1.2-2.1 | Multiplets |
| Vinylic methyl protons | ~1.6 | Singlet |
| Gem-dimethyl protons | ~1.0 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| -CH₂OH | ~60-65 |
| Quaternary vinylic carbon | ~135-140 |
| Tertiary vinylic carbon | ~120-125 |
| Quaternary carbon (gem-dimethyl) | ~35-40 |
| Cyclohexene ring carbons | ~20-40 |
| Vinylic methyl carbon | ~20-25 |
| Gem-dimethyl carbons | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200-3600 | Broad |
| C-H stretch (sp³) | 2850-3000 | Strong |
| C=C stretch (alkene) | 1640-1680 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Applications
Fragrance Industry
The primary application of 2,6,6-trimethylcyclohexene-1-methanol is as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, and personal care items. Its floral, rosy scent makes it a valuable component in creating authentic and lasting floral accords.
Organic Synthesis
As demonstrated, 2,6,6-trimethylcyclohexene-1-methanol is a useful intermediate in organic synthesis. Its derivatives are of interest in the synthesis of bioactive molecules. For example, its epoxide is a precursor to abscisic acid analogs, which are plant hormones.[1] While direct applications in drug development are not widely documented, the structural motif of this molecule is found in various natural products, some of which have been investigated for their medicinal properties.
Safety and Handling
2,6,6-trimethylcyclohexene-1-methanol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be used in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques | MDPI [mdpi.com]
- 5. 2,6,6-Trimethylcyclohexene-1-methanol | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]
